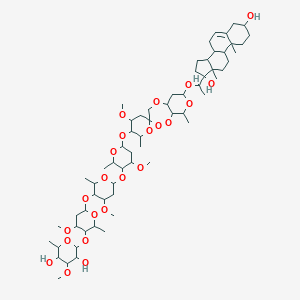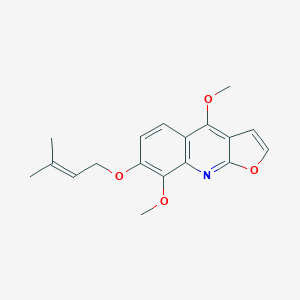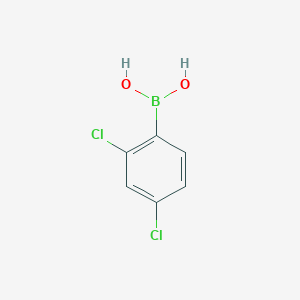
2,4-Dichlorophenylboronic acid
Vue d'ensemble
Description
2,4-Dichlorophenylboronic acid is a chemical compound with the molecular formula C6H5BCl2O2 . It has an average mass of 190.820 Da and a monoisotopic mass of 189.975967 Da . It is used as a reactant in laboratory chemicals .
Synthesis Analysis
The synthesis of 2,4-Dichlorophenylboronic acid involves Suzuki coupling reactions with alkynyl bromides or aniline/thiophenol . It also involves selective hydroxylation to phenols .Molecular Structure Analysis
The molecular structure of 2,4-Dichlorophenylboronic acid consists of a boronic acid group (B(OH)2) attached to a benzene ring, which is further substituted with two chlorine atoms at the 2nd and 4th positions .Chemical Reactions Analysis
2,4-Dichlorophenylboronic acid is involved in Suzuki coupling reactions with alkynyl bromides or aniline/thiophenol . It also participates in selective hydroxylation to phenols . It is used in the synthesis of biologically active molecules including N-hydroxyindole-2-carboxylates for use as lactate dehydrogenase inhibitors .Physical And Chemical Properties Analysis
2,4-Dichlorophenylboronic acid has a density of 1.5±0.1 g/cm3, a boiling point of 331.3±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 42.9±0.4 cm3, and its molar volume is 129.5±5.0 cm3 .Applications De Recherche Scientifique
Suzuki Coupling Reactions
2,4-Dichlorophenylboronic acid is often used as a reactant in Suzuki coupling reactions . These reactions are a type of palladium-catalyzed cross coupling reactions, which are widely used in organic synthesis for the creation of carbon-carbon bonds.
Hydroxylation to Phenols
This compound can also be involved in selective hydroxylation to phenols . Hydroxylation is a chemical process that introduces a hydroxyl group (-OH) into an organic compound. In this case, the 2,4-Dichlorophenylboronic acid can be selectively hydroxylated to produce phenols, which are a type of aromatic organic compound.
Synthesis of Biologically Active Molecules
2,4-Dichlorophenylboronic acid is a reactant involved in the synthesis of biologically active molecules . For example, it can be used in the synthesis of N-hydroxyindole-2-carboxylates, which are used as lactate dehydrogenase inhibitors .
Non-ATP Competitive MK2 Inhibitors
Another application of 2,4-Dichlorophenylboronic acid is in the synthesis of non-ATP competitive MK2 inhibitors . MK2 (MAPKAPK2) is a protein kinase which plays a key role in cellular processes such as inflammation and cell migration. Inhibitors of MK2 can be used in the treatment of various diseases including cancer and inflammatory disorders.
Lithiation/Borylation-Protodeboronation of Homoallyl Carbamates
Although this application is not directly related to 2,4-Dichlorophenylboronic acid, it’s worth mentioning that similar compounds like 3,4-Dichlorophenylboronic acid are used as reactants in lithiation/borylation-protodeboronation of homoallyl carbamates . This process is a part of organic synthesis and could potentially be applicable to 2,4-Dichlorophenylboronic acid as well.
Mycobacterium Tuberculosis H37Rv Chorismate Mutase Inhibitors
Similar to the previous point, 3,4-Dichlorophenylboronic acid is used as a precursor/reactant in the synthesis of Mycobacterium tuberculosis H37Rv chorismate mutase inhibitors . Given the structural similarity, 2,4-Dichlorophenylboronic acid might also be used in similar applications.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
2,4-Dichlorophenylboronic acid is primarily used as a reactant in various chemical reactions . It is involved in Suzuki coupling reactions with alkynyl bromides or aniline/thiophenol . It is also used in the synthesis of biologically active molecules, including N-hydroxyindole-2-carboxylates for use as lactate dehydrogenase inhibitors .
Mode of Action
The compound interacts with its targets through chemical reactions. In Suzuki coupling reactions, it reacts with alkynyl bromides or aniline/thiophenol . It also participates in the selective hydroxylation to phenols .
Biochemical Pathways
It is known to be involved in the synthesis of biologically active molecules .
Result of Action
The primary result of the action of 2,4-Dichlorophenylboronic acid is the production of new compounds through chemical reactions. For example, it is used in the synthesis of N-hydroxyindole-2-carboxylates, which are used as lactate dehydrogenase inhibitors .
Propriétés
IUPAC Name |
(2,4-dichlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BCl2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEGDGPAXKYZHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370429 | |
| Record name | 2,4-Dichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorophenylboronic acid | |
CAS RN |
68716-47-2 | |
| Record name | 2,4-Dichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4-dichlorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,4-Dichlorophenylboronic acid a suitable derivatizing reagent for halide analysis using Gas Chromatography with Electron Capture Detection (GC-ECD)?
A: 2,4-Dichlorophenylboronic acid (CPBA) exhibits enhanced sensitivity when analyzed with an Electron Capture Detector (ECD) compared to unsubstituted phenylboronic acid. [] This is likely due to the presence of the two chlorine atoms in the CPBA structure, which increases its electron affinity and therefore its detectability by ECD. While CPBA might have lower volatility compared to the unsubstituted phenylboronic acid, its superior performance with ECD makes it a preferred choice for analyzing halides like chloride, bromide, and iodide. []
Q2: Can you elaborate on the role of mercuric salts in the derivatization reaction of halides with 2,4-Dichlorophenylboronic acid?
A: While the provided abstracts don't delve into the specifics of the reaction mechanism, it's stated that the derivatization reactions using 2,4-Dichlorophenylboronic acid are carried out in the presence of mercuric salts. [] This suggests that mercuric salts likely play a crucial role in facilitating the reaction between halides and CPBA. Further research is required to fully understand the mechanistic details of this interaction and the specific role of mercuric salts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



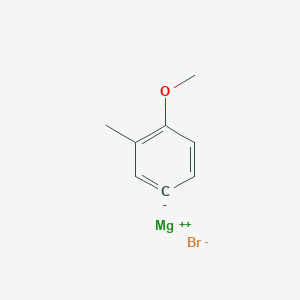
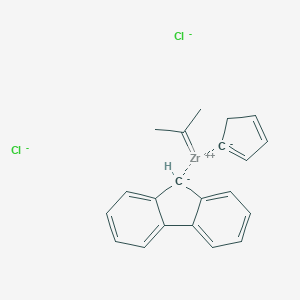
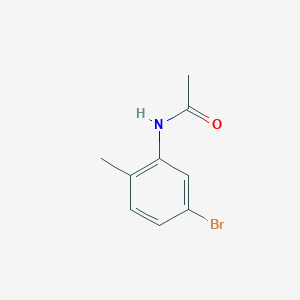
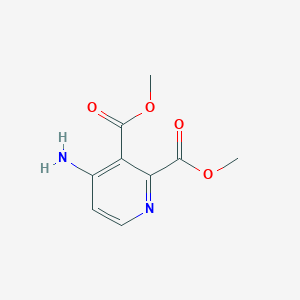



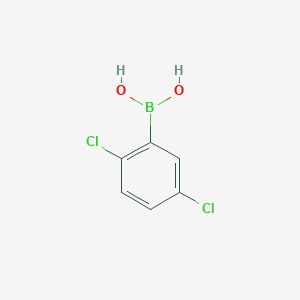

![3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one](/img/structure/B50288.png)
![1-But-3-enyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B50291.png)
![[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate](/img/structure/B50294.png)
